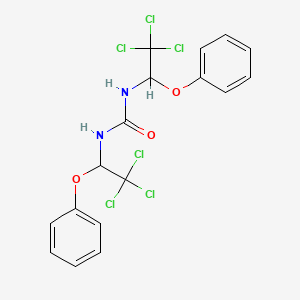
N,N'-bis(2,2,2-trichloro-1-phenoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(2,2,2-trichloro-1-phenoxyethyl)urea, commonly known as Diuron, is a herbicide that has been widely used in agriculture and horticulture since the 1960s. Its chemical formula is C9H10Cl6N2O2, and it belongs to the family of substituted ureas. Diuron is known for its effectiveness in controlling a wide range of weeds, including annual and perennial grasses and broadleaf weeds.
Mécanisme D'action
Diuron works by inhibiting photosynthesis in plants. Specifically, it blocks the electron transport chain in photosystem II, which leads to a decrease in the production of ATP and NADPH. This, in turn, results in a reduction in the amount of energy available for plant growth and development.
Biochemical and Physiological Effects:
Diuron has been found to have a range of biochemical and physiological effects on plants. These include changes in chlorophyll content, photosynthetic activity, and carbohydrate metabolism. Diuron has also been shown to affect the expression of genes involved in stress responses and defense mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Diuron in lab experiments is its effectiveness in controlling weeds. This allows researchers to study the effects of herbicides on plant growth and development in a controlled environment. However, the use of Diuron in lab experiments may not accurately reflect its impact in the field, where factors such as soil type, weather conditions, and plant species diversity can influence its effectiveness.
Orientations Futures
There are several areas of future research related to Diuron. One area of interest is the development of alternative herbicides that are less harmful to non-target organisms. Another area of research is the investigation of the long-term effects of Diuron on soil health and microbial communities. Additionally, there is a need for more research on the mechanisms of resistance to Diuron in weeds, which can help inform the development of new herbicides.
Méthodes De Synthèse
Diuron can be synthesized through a reaction between 2,2,2-trichloroethyl chloroformate and N,N'-bis(2-hydroxyethyl)urea. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. The resulting product is then purified through crystallization or column chromatography.
Applications De Recherche Scientifique
Diuron has been extensively studied for its herbicidal properties and its impact on the environment. It has been found to be effective in controlling weeds in a variety of crops, including cotton, soybeans, and citrus. However, its use has also been associated with negative effects on non-target organisms, such as aquatic plants, algae, and invertebrates.
Propriétés
IUPAC Name |
1,3-bis(2,2,2-trichloro-1-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl6N2O3/c18-16(19,20)13(27-11-7-3-1-4-8-11)24-15(26)25-14(17(21,22)23)28-12-9-5-2-6-10-12/h1-10,13-14H,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPZUOMORIBRPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)NC(=O)NC(C(Cl)(Cl)Cl)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2,2,2-trichloro-1-phenoxyethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

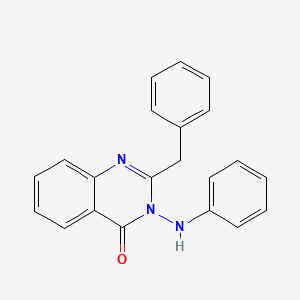
![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5212616.png)
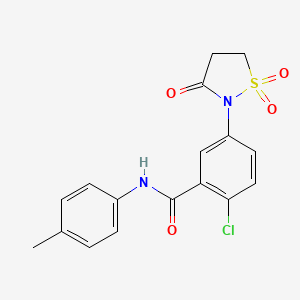

![N'-cyclopentyl-N-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5212633.png)
![1,2-dimethyl-3-[2-(2-naphthyl)-2-oxoethyl]-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B5212645.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5212658.png)

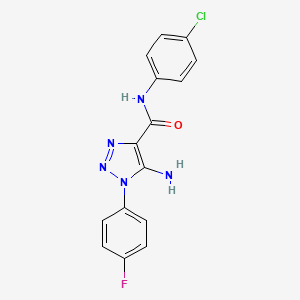
![N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5212673.png)
![{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetonitrile](/img/structure/B5212677.png)
![4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5212686.png)
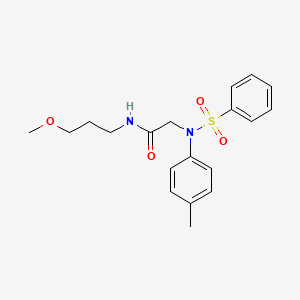
![2-{1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}pyridine trifluoroacetate](/img/structure/B5212708.png)